Acetyl-Hirudin (55-65) (sulfated)

Anticoagulant peptide Structure-activity relationship Thrombin exosite inhibition

Acetyl-Hirudin (55-65) (sulfated) is the definitive reference standard for thrombin exosite I (fibrinogen recognition site) studies. Its N-terminal acetyl cap and Tyr63 O-sulfation independently enhance anticoagulant potency vs. non-acetylated or non-sulfated analogs. Unlike full-length hirudin or clinical DTIs, this 11-mer binds exosite I exclusively—zero amidolytic/catalytic site confounding. Ideal for high-throughput SAR screening, species-selectivity profiling (human > bovine), and thermodynamic mapping of exosite I–ligand interactions. Do not substitute with des-acetyl, des-sulfo, or length-variant analogs; structure-activity relationships confirm non-equivalent outcomes.

Molecular Formula C66H92N12O28S
Molecular Weight 1533.578
CAS No. 125441-01-2
Cat. No. B589204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-Hirudin (55-65) (sulfated)
CAS125441-01-2
Molecular FormulaC66H92N12O28S
Molecular Weight1533.578
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C66H92N12O28S/c1-6-34(4)55(77-59(94)42(22-27-53(87)88)70-56(91)39(19-24-50(81)82)71-61(96)45(30-36-11-8-7-9-12-36)76-63(98)47(32-54(89)90)68-35(5)79)65(100)78-28-10-13-48(78)64(99)72-41(21-26-52(85)86)57(92)69-40(20-25-51(83)84)58(93)75-46(31-37-14-16-38(17-15-37)106-107(103,104)105)62(97)74-44(29-33(2)3)60(95)73-43(66(101)102)18-23-49(67)80/h7-9,11-12,14-17,33-34,39-48,55H,6,10,13,18-32H2,1-5H3,(H2,67,80)(H,68,79)(H,69,92)(H,70,91)(H,71,96)(H,72,99)(H,73,95)(H,74,97)(H,75,93)(H,76,98)(H,77,94)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,101,102)(H,103,104,105)/t34-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-/m0/s1
InChIKeySXEZWCXOVQVWOA-XALAVQSDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-Hirudin (55-65) (sulfated) CAS 125441-01-2 — C-Terminal Thrombin Exosite Inhibitor for Anticoagulant Research and Peptide Screening Applications


Acetyl-Hirudin (55-65) (sulfated) (CAS 125441-01-2) is a synthetic 11-amino acid peptide corresponding to the C-terminal fragment (residues 55-65) of hirudin variant 1, a potent natural thrombin inhibitor derived from the medicinal leech Hirudo medicinalis [1]. The compound features an N-terminal acetyl cap and O-sulfation at Tyr63, with the full sequence Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH, a molecular formula of C66H92N12O28S, and a molecular weight of 1533.57 Da [2]. Unlike full-length hirudin (65 residues) or clinical direct thrombin inhibitors (e.g., desirudin, bivalirudin), this fragment binds exclusively to thrombin's anion-binding exosite I (fibrinogen recognition site) rather than the catalytic active site, enabling it to inhibit fibrin clot formation without blocking amidolytic activity [3].

Acetyl-Hirudin (55-65) (sulfated) — Why Non-Acetylated or Non-Sulfated Hirudin Fragments Cannot Be Interchanged Without Loss of Functional Fidelity


C-terminal hirudin fragment analogs are not functionally interchangeable due to two critical structural determinants that independently modulate anticoagulant potency: N-terminal acetylation status and Tyr63 sulfation status. Removal of the cationic amino functionality via N-terminal acetylation (Ac-hirudin55-65 vs. hirudin55-65) yields a measurable increase in anticoagulant potency [1]. Similarly, the presence of O-sulfation at Tyr63 introduces an additional salt bridge with Lys81 in thrombin's exosite I that is absent in the non-sulfated form, resulting in quantifiably enhanced inhibitory activity [2]. Even the fragment length boundary (e.g., 54-65 vs. 55-65 vs. 56-64) critically affects activity, with [DesNH2-Phe56]hirudin56-65 showing no detectable anticoagulant activity [3]. These structure-activity relationships mean that substituting Acetyl-Hirudin (55-65) (sulfated) with a des-acetyl, des-sulfated, or length-variant analog will produce non-equivalent experimental outcomes.

Acetyl-Hirudin (55-65) (sulfated) — Quantitative Comparative Evidence Against Closest Analogs and In-Class Candidates


Acetyl-Hirudin (55-65) vs. Non-Acetylated Hirudin 55-65 — N-Terminal Acetylation Increases Anticoagulant Potency in Clotting Assays

N-terminal acetylation of the hirudin 55-65 fragment enhances anticoagulant potency relative to the non-acetylated form. This effect is attributed to removal of the cationic amino functionality from the vicinity of Asp55. The study demonstrates that Ac-hirudin55-65 exhibits increased potency compared to hirudin55-65 in fibrin clot formation inhibition assays using human thrombin [1]. The research further established that [desNH2-Asp55]hirudin55-65 showed a marked increase in potency over hirudin55-65, confirming that elimination of the N-terminal cationic charge—achieved by acetylation—is the key driver of potency enhancement. Conversely, [DesNH2-Phe56]hirudin56-65 and related analogs lacking the Phe56 residue exhibited no detectable anticoagulant activity, underscoring the precise structural requirements for functional activity [1].

Anticoagulant peptide Structure-activity relationship Thrombin exosite inhibition

Acetyl-Hirudin (55-65) (sulfated) vs. Non-Sulfated Analog — Tyr63 Sulfation Enhances Thrombin Inhibitory Activity via Electrostatic and Conformational Mechanisms

Tyrosine O-sulfation at position 63 of hirudin critically enhances inhibitory activity against thrombin. X-ray crystallographic comparison of thrombin complexes with non-sulfated (PDB 4HTC) and sulfated (PDB 2PW8) hirudin reveals that sulfation introduces an additional salt bridge between the sulfate group of Tyr63 and Lys81 in thrombin's exosite I [1]. Furthermore, sulfation induces a local conformational rearrangement that moves Phe56 deeper into the hydrophobic binding pocket of thrombin, enhancing hydrophobic contacts. The study notes that while mutation of Tyr63 to Phe results in minimal change in inhibitory activity of full-length hirudin variant 1, the sulfation-mediated conformational repositioning of Phe56 represents a distinct modulation mechanism beyond simple electrostatic contributions [1]. Although direct IC50 values comparing sulfated vs. non-sulfated Acetyl-Hirudin (55-65) are not provided in this publication, the structural evidence establishes a clear mechanistic basis for enhanced potency of the sulfated form.

Tyrosine O-sulfation Thrombin inhibition Post-translational modification Structure-function relationship

Acetyl-Hirudin (55-65) (sulfated) — Binding Energy Contribution of the 55-65 Fragment Relative to Full-Length Hirudin

The C-terminal 55-65 fragment of hirudin constitutes approximately 17% of the total amino acid sequence of the full-length protein (11 of 65 residues), yet contributes roughly half (approximately 50%) of the total binding free energy of the hirudin-thrombin interaction [1]. This disproportionate energetic contribution underscores the functional significance of the 55-65 region as an independent binding domain. The fragment binds exclusively to thrombin's anion-binding exosite I (fibrinogen recognition site) without engaging the catalytic active site, enabling selective inhibition of fibrin clot formation while preserving amidolytic activity toward small synthetic substrates [2]. This binding energy distribution is conserved across hirudin variants, though the specific residue interactions differ among variants such as hirudin PA and hirullin P18 [1].

Binding energy Thermodynamics Thrombin exosite Structure-activity relationship

Acetyl-Hirudin (55-65) (sulfated) vs. Bifunctional Hirudin 45-65 Inhibitors — Distinct Binding Mode and Species-Selective Potency

The hirudin 55-65 fragment functions as a pure exosite I binder that inhibits fibrin clot formation without affecting thrombin's amidolytic activity toward small substrates. In contrast, extended fragments such as N alpha-acetyl desulfo hirudin45-65 (P51) exhibit partial competitive inhibition with Ki values of 0.72 ± 0.13 μM (bovine thrombin) and 0.11 ± 0.03 μM (human thrombin), and inhibit fibrin clot formation with IC50 values of 0.94 ± 0.20 μM (bovine) and 0.058 ± 0.006 μM (human) [1]. Notably, N alpha-acetyl desulfo hirudin55-65 displayed the same rank order of species selectivity (human > bovine) in clotting assays but did not inhibit amidolytic activity, confirming that the 55-65 fragment operates exclusively through exosite I binding [1]. Further engineering produced the bifunctional inhibitor P53 (N alpha-Acetyl[D-Phe45, Arg47] hirudin45-65), which achieved pure competitive inhibition with Ki = 2.8 ± 0.9 nM and IC50 = 4.0 ± 0.8 nM against human α-thrombin—approximately 100-fold more potent than the desulfo 55-65 fragment in clotting assays [1].

Bifunctional inhibitor Competitive inhibition Thrombin species selectivity Exosite I

Acetyl-Hirudin (55-65) (sulfated) — Recommended Research Applications Based on Verified Differentiating Evidence


Thrombin Exosite I Structure-Function Studies and Binding Site Mapping

Acetyl-Hirudin (55-65) (sulfated) is optimally suited for isolating and characterizing thrombin's anion-binding exosite I (fibrinogen recognition site) without confounding catalytic site interactions. The fragment binds exclusively to exosite I, contributing approximately 50% of the total binding free energy of full-length hirudin despite representing only 17% of the sequence length [1]. The sulfated Tyr63 forms a defined salt bridge with Lys81 that non-sulfated analogs lack, providing an additional structural probe for exosite I mapping experiments [2]. Researchers investigating the thermodynamic and structural basis of exosite I-ligand interactions should prioritize the sulfated, acetylated 55-65 fragment over non-sulfated or non-acetylated variants to ensure physiologically relevant binding parameters.

Anticoagulant Peptide Screening and Structure-Activity Relationship (SAR) Platform Development

The well-characterized structure-activity relationships of Acetyl-Hirudin (55-65) (sulfated) make it an ideal reference standard for peptide screening platforms and SAR studies of novel thrombin exosite I inhibitors. The compound's N-terminal acetylation status is known to enhance potency compared to non-acetylated hirudin55-65, while Phe56 is essential for detectable anticoagulant activity [1]. These established SAR landmarks enable researchers to benchmark novel analogs and assess the functional consequences of sequence modifications. The fragment's pure exosite I binding mode (no amidolytic inhibition) [2] provides a clean assay signal for high-throughput screening of exosite I-directed anticoagulants.

Species-Selective Thrombin Inhibition Studies and Cross-Species Pharmacology

The 55-65 fragment exhibits species-dependent potency differences between human and bovine thrombin, with the same rank-order selectivity (human > bovine) observed for the desulfo 55-65 analog in clotting assays [1]. This property makes Acetyl-Hirudin (55-65) (sulfated) a valuable tool for investigating species-specific variations in thrombin exosite I structure and function, particularly when comparing human therapeutic targets with preclinical animal models. Researchers conducting cross-species pharmacology or translational anticoagulant studies should consider this fragment for dissecting exosite I contributions to species-dependent thrombin inhibition profiles.

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